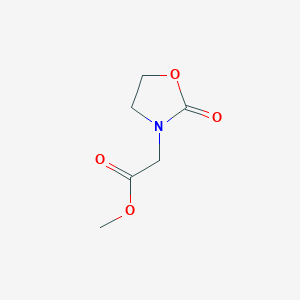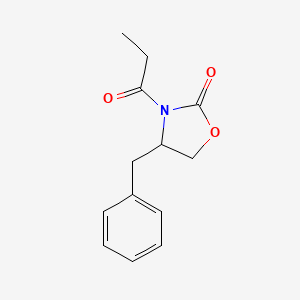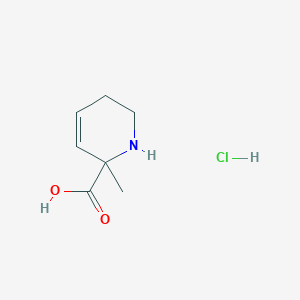
2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of the compound is C15H15NO4S. The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a phenylsulfonyl group, and a tetrahydroisoquinolin group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.35. Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research has delved into the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their interaction with mineral acids, gel formation, and crystalline salt production. Studies have shown that these compounds can form host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and fluorescence-based sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Enzyme Inhibitory Activities
Innovative synthetic routes have been developed for creating compounds related to "2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide." For instance, a study compared conventional and microwave-assisted synthesis of triazole analogues, evaluating their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase. This research suggests potential therapeutic applications for these compounds in treating diseases where such enzymes are therapeutic targets (Virk et al., 2018).
High-Performance Liquid Chromatography (HPLC) Applications
Another study presented a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines in the rat brain, using a fluorescent labeling reagent. This method's sensitivity and specificity highlight its utility in neurochemical research, potentially aiding in the study of neurological disorders and the brain's metabolic processes (Inoue, Matsubara, & Tsuruta, 2008).
Comparative Metabolism in Herbicides
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into their biotransformation and potential toxicological implications. This research contributes to understanding the metabolic pathways of similar compounds, informing their safe and effective use in agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).
Cyclization and Synthetic Applications
Further studies have explored the synthesis of tetrahydroisoquinolines via cyclization reactions, revealing pathways to create complex structures from simpler precursors. These synthetic strategies open avenues for pharmaceutical applications, where such compounds might serve as scaffolds for developing new drugs (Toda et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-22-11-7-18(8-12-22)15-24(27)25-21-10-9-19-13-14-26(17-20(19)16-21)31(28,29)23-5-3-2-4-6-23/h2-12,16H,13-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAKGQZNDLODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)
![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)


![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)


![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)